1-acetyl-N-(3-methylbutyl)piperidin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-acetyl-N-(3-methylbutyl)piperidin-4-amine involves several steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Acetylation: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group at the nitrogen atom.
Chemical Reactions Analysis
1-Acetyl-N-(3-methylbutyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, alcohols, and substituted piperidines.
Scientific Research Applications
1-Acetyl-N-(3-methylbutyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in biochemical assays to study protein interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-methylbutyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The acetyl group and the 3-methylbutyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways .
Comparison with Similar Compounds
1-Acetyl-N-(3-methylbutyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Acetylpiperidine: Lacks the 3-methylbutyl group, making it less lipophilic and potentially less effective in crossing the blood-brain barrier.
N-(3-methylbutyl)piperidin-4-amine: Lacks the acetyl group, which may reduce its binding affinity to certain molecular targets.
1-Benzylpiperidin-4-amine: Contains a benzyl group instead of the 3-methylbutyl group, which may alter its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-methylbutylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-10(2)4-7-13-12-5-8-14(9-6-12)11(3)15/h10,12-13H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPQEZCKPMDKCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CCN(CC1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227381 |
Source
|
Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-89-9 |
Source
|
Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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